2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Description
2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a tertiary amine derivative featuring a piperidine core substituted at the 3-position with a cyclopropyl-methyl-amino group and at the 1-position with an ethanol moiety. This compound, referenced under CymitQuimica catalog number 10-F085167, was previously available for laboratory research but has since been discontinued . While specific biological data are unavailable, its structural similarity to psychoactive piperidine derivatives (e.g., paliperidone palmitate) suggests possible applications in neuroscience or medicinal chemistry research .
Properties
IUPAC Name |
2-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBGLIDWYVYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240488 | |
| Record name | 1-Piperidineethanol, 3-(cyclopropylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-94-5 | |
| Record name | 1-Piperidineethanol, 3-(cyclopropylmethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, 3-(cyclopropylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the reaction of cyclopropylmethylamine with piperidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of cyclopropylmethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylmethyl ketone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of neurological disorders. Its ability to modulate receptor activity suggests potential therapeutic applications, such as:
- Anxiolytic Effects: Research indicates that compounds similar to 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol may exhibit anxiolytic properties by influencing GABAergic signaling pathways.
- Antidepressant Activity: The modulation of serotonin receptors could position this compound as a candidate for antidepressant drug development.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow it to undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: It can be reduced to yield different amine derivatives.
- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, expanding its utility in synthetic pathways.
Industrial Applications
The compound is also relevant in industrial settings where it can be utilized for producing specialty chemicals and materials. Its unique properties may lead to innovative applications in creating new materials or enhancing existing chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Notes
Discontinuation: Both this compound and its isopropyl analog are marked as discontinued, limiting current experimental access .
Solubility Inference: The ethanol moiety may improve aqueous solubility compared to non-polar analogs, but this remains unverified.
Synthesis Variability : Substituent choice (e.g., cyclopropyl vs. isopropyl) impacts reaction conditions due to differences in steric hindrance and reactivity .
Pharmacological Potential: Structural parallels to paliperidone and kinase inhibitors suggest untested therapeutic avenues, warranting further study if the compound becomes available again .
Biological Activity
2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol, a piperidine derivative with the molecular formula C12H24N2O and a molecular weight of 198.31 g/mol, has garnered attention for its potential biological activities, particularly in neuroscience. Its unique structure, featuring a cyclopropylmethylamino group, suggests significant interactions with neurotransmitter receptors, which may lead to various physiological effects.
The biological activity of this compound primarily revolves around its ability to modulate neurotransmitter receptors. It has been shown to influence receptor binding and cellular signaling pathways, which are crucial for its pharmacological profile. The compound's interactions can lead to alterations in neurotransmission, potentially impacting conditions such as anxiety, depression, and other neurological disorders.
Neurotransmitter Interaction
Studies indicate that this compound acts as a neurotransmitter analog. Its binding affinity and efficacy at specific receptors have been explored, revealing its potential as a therapeutic agent in treating neurological conditions. The compound's ability to modulate receptor activity suggests it could be beneficial in developing drugs aimed at enhancing cognitive function or alleviating mood disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other piperidine derivatives. Below is a summary table highlighting key similarities and differences:
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Cyclopropylmethylamino group | Neurotransmitter modulation | Neurological disorders |
| Piperidine Derivative A | Simple piperidine ring | Limited receptor activity | General pharmacological use |
| Piperidine Derivative B | Additional functional groups | Antidepressant effects | Mood disorders |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Receptor Binding : In vitro experiments demonstrated that this compound exhibited significant binding affinity for serotonin receptors, suggesting its potential role in modulating serotonin levels in the brain.
- Behavioral Studies : Animal models treated with this compound showed reduced anxiety-like behaviors, indicating its anxiolytic properties. These findings support the hypothesis that it can influence mood and anxiety through serotonergic pathways.
- Pharmacokinetics : Research into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclopropylamine and piperidine derivatives. A common approach includes:
- Step 1: Alkylation of the piperidine nitrogen using cyclopropylmethyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 2: Ethanol moiety introduction via nucleophilic substitution or reductive amination, often requiring catalysts like palladium or nickel .
- Optimization: Parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–60°C), and reaction time (12–48 hours) significantly impact yield. Purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) is standard .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₃N₂O: 223.1806) .
- Infrared Spectroscopy (IR): Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (N–H bend) confirm functional groups .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
Advanced Research Questions
Q. How can researchers identify and validate biological targets (e.g., receptors, enzymes) for this compound?
Methodological Answer:
- Target Prediction: Use computational tools (e.g., molecular docking with AutoDock Vina) to screen against databases like ChEMBL or PDB .
- In Vitro Assays: Radioligand binding assays (e.g., for GPCRs) or enzyme inhibition studies (IC₅₀ determination) .
- Validation: Cross-validate with CRISPR-Cas9 knockout models to confirm target specificity .
Q. What strategies are effective in resolving chirality-related discrepancies in pharmacological activity?
Methodological Answer:
- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
- Activity Comparison: Test isolated (R)- and (S)-enantiomers in parallel assays (e.g., cAMP accumulation for GPCR activity) .
- Structural Analysis: X-ray crystallography of enantiomer-target complexes to identify binding mode differences .
Q. How should researchers address contradictions in reported binding affinities or metabolic stability data?
Methodological Answer:
- Data Normalization: Control for assay conditions (pH, temperature, buffer composition) .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile disparate datasets .
- Follow-Up Studies: Repeat experiments under standardized protocols and publish raw data for transparency .
Q. What are the key considerations for assessing the compound’s reactivity and stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C; monitor via LC-MS .
- Reactivity Screening: Test against nucleophiles (e.g., glutathione) to predict metabolic pathways .
- Stability Optimization: Formulate with cyclodextrins or liposomes to enhance shelf life .
Q. Which in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicological profiles?
Methodological Answer:
- In Vitro: Caco-2 cells for permeability; human liver microsomes for CYP450 metabolism .
- In Vivo: Rodent models for bioavailability studies (IV/PO administration); zebrafish for acute toxicity screening .
- Toxicogenomics: RNA-seq to identify off-target gene expression changes .
Q. How can computational modeling (e.g., QSAR, MD simulations) guide the optimization of this compound’s bioactivity?
Methodological Answer:
- QSAR Models: Train on datasets of similar piperidine derivatives to predict logP, pKa, and IC₅₀ .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100-ns trajectories to identify critical binding residues .
- AI-Driven Design: Use platforms like COMSOL Multiphysics to simulate reaction pathways and predict synthetic yields .
Q. What comparative analyses with structural analogs are critical for understanding its structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified cyclopropyl or piperidine groups .
- SAR Profiling: Compare EC₅₀ values across analogs in functional assays (e.g., β-arrestin recruitment) .
- 3D Pharmacophore Mapping: Overlay structures in software like Schrödinger to identify conserved interaction motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
